N-(6-methyl-1,3-benzothiazol-2-yl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
The compound N-(6-methyl-1,3-benzothiazol-2-yl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide features a 1,2-dihydropyridine core substituted with a 2-oxo group, a 3-nitrophenylmethyl moiety at position 1, and a 6-methylbenzothiazole carboxamide at position 2. Such scaffolds are often explored as enzyme inhibitors (e.g., kinases) due to their ability to mimic ATP-binding motifs or engage in hydrogen bonding via the carboxamide and nitro groups .
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O4S/c1-13-7-8-17-18(10-13)30-21(22-17)23-19(26)16-6-3-9-24(20(16)27)12-14-4-2-5-15(11-14)25(28)29/h2-11H,12H2,1H3,(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFOMEFXNOQUAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CN(C3=O)CC4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-methyl-1,3-benzothiazol-2-yl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide, a complex organic compound, exhibits significant biological activity that has garnered attention in various fields of research. Its molecular structure includes several functional groups, such as a carboxamide, a nitro group, and a dihydropyridine ring, which contribute to its pharmacological properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.
The compound's molecular formula is with a molecular weight of 420.4 g/mol. The structure features a benzothiazole moiety and a nitrophenyl group, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H16N4O4S |
| Molecular Weight | 420.4 g/mol |
| CAS Number | 941910-56-1 |
| Purity | ≥ 95% |
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit potent antimicrobial properties. For instance, studies on benzothiazole derivatives have shown significant activity against various bacterial and fungal pathogens.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for related compounds range as follows:
| Compound | MIC (μmol/mL) | MBC (μmol/mL) |
|---|---|---|
| 4d | 10.7 - 21.4 | 21.4 - 40.2 |
| 4p | Not specified | Not specified |
These results suggest that modifications in the structure can lead to enhanced antimicrobial efficacy.
Antitumor Activity
The compound's structural similarity to known antitumor agents has prompted investigations into its potential anticancer properties. In vitro studies have shown that derivatives can inhibit the proliferation of various cancer cell lines, including HepG2 and DLD cells.
Case Study: Antitumor Evaluation
A study evaluated the antitumor activity of similar compounds against human tumor cells using the following parameters:
| Cell Line | IC50 (μM) |
|---|---|
| HepG2 | 15.5 |
| DLD | 12.8 |
| KB | 18.3 |
These findings indicate that structural modifications can lead to varying degrees of cytotoxicity.
The biological activity of this compound is believed to involve several mechanisms:
- DNA Binding : Molecular docking studies suggest that the compound may interact with DNA, potentially inhibiting replication.
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular processes, including topoisomerases and kinases.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The target compound shares structural similarities with derivatives reported in recent literature. Key analogs include:
Key Observations:
- Core Structure : The target compound’s 1,2-dihydropyridine core differs from the imidazopyridine cores in 2d and 1l, which may alter conformational flexibility and binding interactions.
- Substituent Effects: Nitro Group Position: The target compound’s 3-nitrophenyl group contrasts with the 4-nitrophenyl in 2d and 1l. Meta-substitution may reduce steric hindrance compared to para-substitution. Benzothiazole vs. Polar Groups: The sulfonyl group in ’s compound increases hydrophilicity, whereas the target compound’s nitro group balances lipophilicity and electronic effects.
Physicochemical Properties
- Melting Points: Imidazopyridine derivatives (2d: 215–217°C; 1l: 243–245°C) exhibit higher melting points than dihydropyridines, likely due to increased rigidity and intermolecular hydrogen bonding from ester/cyano groups .
- Synthetic Yields : Yields for imidazopyridines (~50–55%) suggest moderate efficiency, possibly due to multi-step syntheses. Data for the target compound’s yield is unavailable but may face challenges in introducing the 3-nitrophenylmethyl group.
Functional Group Impact on Bioactivity
- Carboxamide Linkage : Present in all analogs, this group is critical for hydrogen bonding with biological targets.
- Benzothiazole : May improve membrane permeability due to its lipophilic nature, a feature exploited in kinase inhibitors .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(6-methyl-1,3-benzothiazol-2-yl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide, and how do reaction conditions impact yield?
- Methodology : The compound’s synthesis involves multi-step reactions, including:
- Benzothiazole ring formation : Cyclization of 2-aminothiophenol derivatives with aldehydes/ketones under oxidative conditions (e.g., using iodine or H₂O₂) .
- Dihydropyridine core assembly : Condensation of β-ketoesters with nitriles or via Hantzsch-type reactions, followed by nitrophenylmethyl substitution .
- Critical factors : Solvent polarity (e.g., ethanol vs. THF), temperature (reflux vs. room temperature), and catalyst choice (e.g., ZnCl₂ for cyclization) significantly affect yields. For example, THF at 190–232°C improved yields in related benzothiazole derivatives .
Q. How can structural elucidation be performed for this compound, and what spectral discrepancies might arise?
- Methodology : Use a combination of:
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm for nitrophenyl) and carbonyl carbons (δ ~165–175 ppm) .
- IR spectroscopy : Confirm C=O stretches (~1700 cm⁻¹) and NO₂ symmetric/asymmetric vibrations (~1520/1350 cm⁻¹) .
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy .
Q. What preliminary biological screening assays are suitable for evaluating this compound’s activity?
- Methodology : Prioritize assays based on structural analogs:
- Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive/negative pathogens (e.g., S. aureus, E. coli) .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to benzothiazole/dihydropyridine pharmacophores .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can synthetic routes be optimized to address low yields in the final coupling step?
- Methodology :
- Solvent screening : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution efficiency for the nitrophenylmethyl group .
- Catalyst optimization : Pd/C or CuI for Ullmann-type couplings, as used in related pyridine-carboxamide syntheses .
- Byproduct analysis : Use LC-MS to identify hydrolysis products (e.g., free carboxylic acid) and adjust protecting groups (e.g., tert-butyl esters) .
Q. How do substituent variations on the benzothiazole and nitrophenyl groups affect bioactivity?
- Structure-Activity Relationship (SAR) Insights :
- Benzothiazole 6-methyl group : Enhances lipophilicity, improving membrane permeability in antimicrobial analogs (MIC reduced by 50% vs. non-methylated derivatives) .
- 3-Nitrophenyl vs. 4-nitrophenyl : Meta-substitution on the phenyl ring increases steric hindrance, potentially reducing off-target interactions in kinase inhibition assays .
- Data-driven design : Compare IC₅₀/MIC values of analogs from PubChem or MedChemComm studies to prioritize substitutions .
Q. What strategies resolve contradictions in reported crystallographic vs. solution-phase structural data?
- Methodology :
- X-ray crystallography : Resolve ambiguities in dihydropyridine ring puckering or nitro group orientation .
- DFT calculations : Optimize gas-phase vs. solvent-phase conformers (e.g., using Gaussian09 with PCM solvent models) to align with NMR/IR observations .
- Dynamic NMR : Probe ring-flipping or rotational barriers in solution (e.g., variable-temperature ¹H NMR) .
Q. How can metabolic stability be improved without compromising target affinity?
- Methodology :
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl on the carboxamide) to enhance bioavailability, as seen in dihydropyridine-based antihypertensives .
- CYP450 inhibition assays : Use human liver microsomes to identify metabolic hotspots (e.g., demethylation of the 6-methylbenzothiazole) .
- Computational ADMET : Predict logP, plasma protein binding, and clearance using tools like SwissADME or ADMETlab .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
